

A Comparative Guide to HDAC9 Inhibition: BRD4354 ditrifluoroacetate vs. PCI-34051

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Compound of Interest

Compound Name: BRD 4354 ditrifluoroacetate

Cat. No.: B15588868

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This guide provides an objective comparison of two histone deacetylase (HDAC) inhibitors, BRD4354 ditrifluoroacetate and PCI-34051, with a specific focus on their utility for studying and inhibiting HDAC9. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Performance Comparison at a Glance

BRD4354 ditrifluoroacetate emerges as a moderately potent inhibitor of HDAC9, with available data quantifying its activity. In contrast, PCI-34051 is a highly potent and selective inhibitor of HDAC8. While its selectivity has been profiled against several HDAC isoforms, specific data regarding its inhibitory activity against HDAC9 is not readily available in the public domain. This represents a critical distinction for researchers specifically targeting HDAC9.

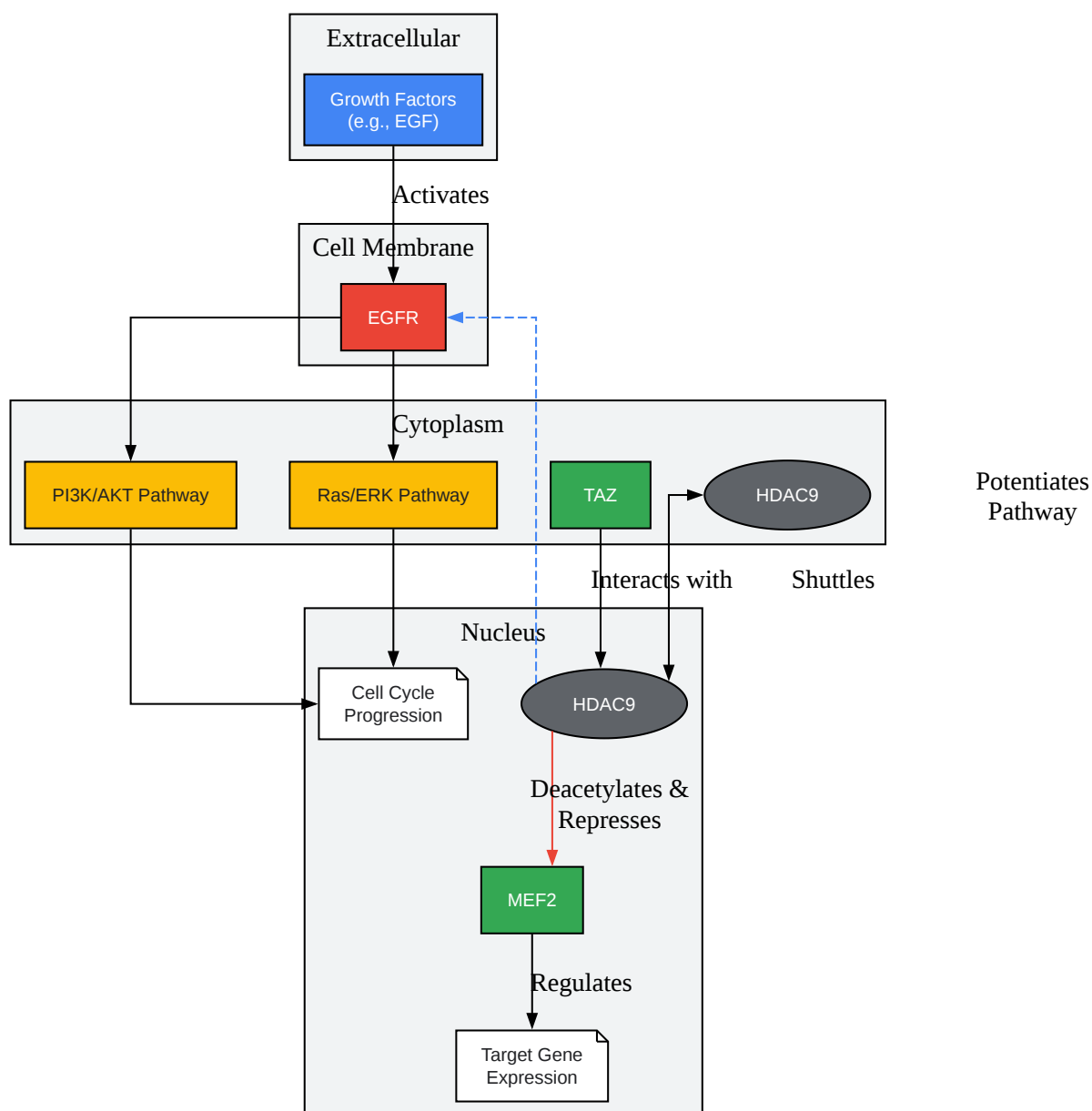
Quantitative Inhibitor Data

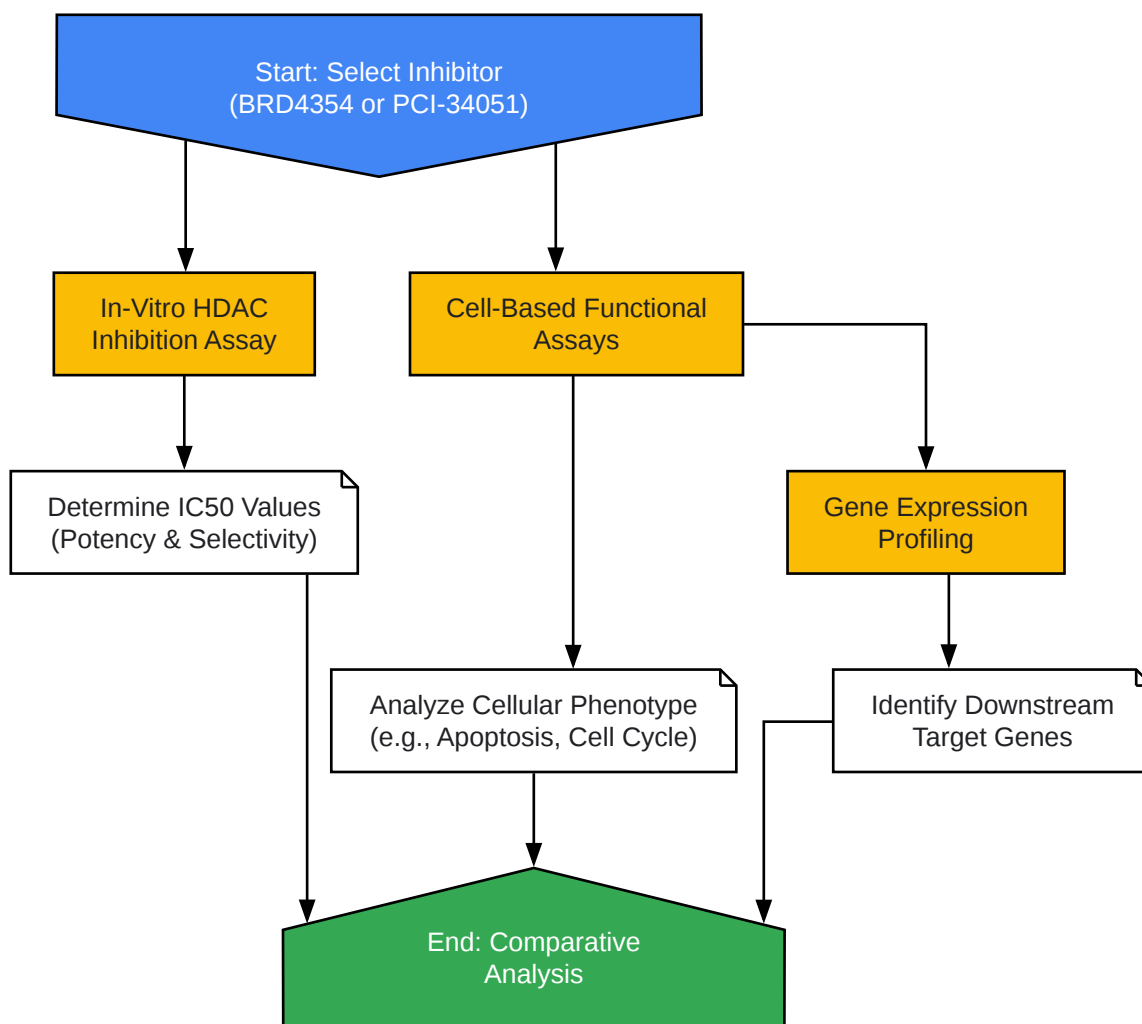
The inhibitory activities of BRD4354 ditrifluoroacetate and PCI-34051 against various HDAC isoforms are summarized below. This data highlights the distinct selectivity profiles of the two compounds.

Compound	Target HDAC	IC50 (μM)	Selectivity Profile
BRD4354 dinitrfluoroacetate	HDAC9	1.88[1][2][3]	Moderately potent inhibitor of HDAC5 (IC50 = 0.85 μM) and HDAC9.[1][2][3] Weaker activity against HDACs 4, 6, 7, and 8 (IC50 = 3.88-13.8 μM).[1] Low activity against Class I HDACs 1, 2, and 3 (IC50 > 40 μM).[1]
PCI-34051	HDAC9	Data not publicly available	Potent and selective inhibitor of HDAC8 (IC50 = 0.01 μM).[4] [5] >200-fold selectivity over HDAC1 and HDAC6. [4] >1000-fold selectivity over HDAC2, HDAC3, and HDAC10.[4]

Signaling Pathways and Experimental Workflows

To understand the context of HDAC9 inhibition and the methods to assess inhibitor activity, the following diagrams are provided.





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